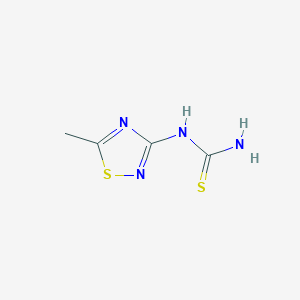

(5-Methyl-1,2,4-thiadiazol-3-yl)thiourea

Description

Significance of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of chemical research. ijrpr.com Their prevalence is notable in biochemistry, as they form the core structures of many essential biomolecules, including nucleic acids, vitamins, and hormones. mdpi.com In medicinal chemistry, heterocyclic scaffolds are present in over 90% of new drugs, highlighting their importance in drug design and development. mdpi.com

The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these rings, influencing factors like polarity, solubility, and the ability to form hydrogen bonds. paperguide.ai This structural and functional diversity allows heterocyclic compounds to interact with a wide array of biological targets, leading to their use in developing agents with antibacterial, antifungal, anticancer, and anti-inflammatory properties. ijrpr.com Furthermore, their applications extend to materials science, where they are used in the creation of conducting polymers, functional dyes, and other advanced materials. researchgate.net

Overview of 1,2,4-Thiadiazole (B1232254) Scaffolds in Synthetic and Mechanistic Studies

The 1,2,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is of significant interest in synthetic and medicinal chemistry due to its diverse pharmacological properties and its role as a bioisostere of other important heterocycles like pyrimidine (B1678525) and oxadiazole. researchgate.net The stability of the 1,2,4-thiadiazole ring makes it a reliable framework in molecular design. rsc.org

Synthetic strategies for creating 1,2,4-thiadiazole derivatives are varied and include methods like the oxidative intramolecular cyclization of imidoyl thioureas. rsc.orgorganic-chemistry.org This particular pathway is notable as it starts from a thiourea (B124793) derivative, highlighting the close synthetic relationship between the two moieties present in the target compound of this article. Researchers have developed numerous derivatives with a wide range of biological activities, underscoring the versatility of this scaffold.

Interactive Table 1: Reported Biological Activities of 1,2,4-Thiadiazole Derivatives

| Derivative Class | Reported Biological Activity | Reference |

| 3,5-Disubstituted 1,2,4-thiadiazoles | Anticancer | rsc.org |

| 3-Substituted-5-arylamino-1,2,4-thiadiazoles | General Synthetic Intermediate | rsc.org |

| 1,2,4-Thiadiazole-containing benzoxazoles | Anticancer | rsc.org |

| Resveratrol analogues with 1,2,4-thiadiazole | Anticancer (Breast Cancer) | mjcce.org.mk |

Role of Thiourea Moieties in Molecular Design and Interaction Studies

The thiourea moiety, characterized by the formula SC(NH₂)₂, is structurally similar to urea (B33335) but with the oxygen atom replaced by sulfur. This substitution significantly influences its chemical properties and has made it a valuable functional group in drug design and organic synthesis. nih.gov A key feature of the thiourea group is its ability to act as both a hydrogen bond donor and acceptor, enabling it to form stable, bidentate hydrogen bonds with biological receptors like proteins and enzymes. nih.gov This strong binding capability is a central reason for its incorporation into a wide range of therapeutically active compounds. nih.gov

Thiourea and its derivatives serve as versatile starting materials for the synthesis of various heterocycles, including thiazoles and pyrimidines. nih.gov Furthermore, compounds that integrate a thiourea group with a heterocyclic ring, such as a thiadiazole, have demonstrated significant potential in medicinal chemistry. nih.gov

Interactive Table 2: Applications of Thiourea Derivatives in Chemical Research

| Application Area | Specific Role/Activity | Reference |

| Medicinal Chemistry | Antiviral, Antimicrobial, Antitumor Agents | nih.gov |

| Organic Synthesis | Precursor for Heterocycle Synthesis | nih.gov |

| Material Science | Corrosion Inhibition | nih.gov |

| Medicinal Chemistry | Antitubercular, Anti-inflammatory | nih.gov |

Defining the Research Niche of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea

Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, its potential research niche can be logically inferred by examining its constituent parts: the 5-methyl-1,2,4-thiadiazole ring and the thiourea functional group.

The synthesis of this compound would likely proceed from 3-amino-5-methyl-1,2,4-thiadiazole, a known compound. mdpi.com The reaction of this amino-thiadiazole precursor with a suitable thiocarbonyl transfer reagent could yield the target thiourea derivative.

Based on the known bioactivities of related structures, the research niche for this compound is projected to be in medicinal chemistry. The combination of the 1,2,4-thiadiazole scaffold, known for its anticancer and antimicrobial properties, with the thiourea moiety, a potent hydrogen-bonding unit and pharmacophore, suggests several potential areas of investigation:

Anticancer Agents: Many 1,2,4-thiadiazole derivatives exhibit cytotoxicity against various cancer cell lines. rsc.orgmjcce.org.mk The thiourea group could enhance this activity by improving binding affinity to target proteins.

Antimicrobial Agents: Both thiadiazole and thiourea derivatives have been reported to possess antibacterial and antifungal activities. nih.gov The hybrid structure could lead to compounds with a broad spectrum of activity or novel mechanisms of action.

Enzyme Inhibition: The strong hydrogen-bonding capacity of the thiourea group makes it an excellent candidate for targeting enzyme active sites.

The methyl group at the 5-position of the thiadiazole ring could also influence the molecule's lipophilicity and metabolic stability, providing a point for further synthetic modification in structure-activity relationship studies.

Conceptual Frameworks for Novel Compound Investigation

The investigation of a novel compound like this compound would typically follow established conceptual frameworks in chemical and pharmaceutical research. ijrpr.com

Structure-Activity Relationship (SAR) Studies: This is a fundamental approach where systematic modifications are made to the chemical structure to understand their effect on biological activity. nih.gov For the target compound, this would involve synthesizing analogues with different substituents on the thiadiazole ring or the thiourea nitrogen atoms to optimize potency and selectivity. SAR studies on related 1,3,4-thiadiazole (B1197879) sulfonyl thioureas have shown that the length of an alkyl chain on the thiadiazole ring can significantly influence antimicrobial activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. researchgate.net In the context of the target molecule, the thiourea group could be replaced with urea, guanidine, or other bioisosteres to modulate binding interactions and pharmacokinetic properties. researchgate.net Similarly, the 1,2,4-thiadiazole ring is considered a bioisostere of pyrimidine and oxadiazole, suggesting that findings from these related systems could inform the investigation. researchgate.net

Computational and In Silico Modeling: Before synthesis, computational tools are often used to predict the properties of a novel compound. Techniques such as molecular docking can be used to model the interaction of this compound with potential biological targets. Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can also be predicted to identify potential liabilities early in the research process.

These frameworks provide a rational and systematic approach to exploring the potential of new chemical entities, guiding the synthesis and biological evaluation toward specific research goals. ijrpr.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N4S2 |

|---|---|

Molecular Weight |

174.3 g/mol |

IUPAC Name |

(5-methyl-1,2,4-thiadiazol-3-yl)thiourea |

InChI |

InChI=1S/C4H6N4S2/c1-2-6-4(8-10-2)7-3(5)9/h1H3,(H3,5,7,8,9) |

InChI Key |

NSMMYEGIAASYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NS1)NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Methyl 1,2,4 Thiadiazol 3 Yl Thiourea and Analogues

Retrosynthetic Analysis of the (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea Scaffold

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most straightforward disconnection is at the C-N bond of the thiourea (B124793) group. This bond cleavage leads to two key precursors: 5-methyl-1,2,4-thiadiazol-3-amine (B1281066) and an appropriate isothiocyanate. This approach is synthetically advantageous as it simplifies the synthesis into the preparation of two distinct, often commercially available or readily synthesizable, building blocks.

An alternative, though less common, disconnection could involve the C-S bond of the thiourea. However, the former C-N disconnection represents a more conventional and widely employed strategy in the synthesis of N-heterocyclic thioureas.

Precursor Synthesis and Functionalization Routes

The successful synthesis of this compound is heavily reliant on the efficient preparation of its key precursors.

Synthesis of 5-Methyl-1,2,4-thiadiazol-3-amine and Derivatives

The precursor, 5-methyl-1,2,4-thiadiazol-3-amine, is a critical building block. An established and improved method for its synthesis involves the reaction of acetamidine (B91507) hydrochloride with bromine and sodium methoxide (B1231860) in methanol. This in situ generates an N-haloacetamidine, which then reacts with a metal thiocyanate (B1210189) to yield the desired 5-amino-3-methyl-1,2,4-thiadiazole (B102305). researchgate.net This procedure allows for multi-gram scale synthesis without the need for column chromatography, making it an efficient route for obtaining the necessary precursor. researchgate.net

| Starting Material | Reagents | Solvent | Yield | Reference |

| Acetamidine hydrochloride | Bromine, Sodium methoxide, Potassium thiocyanate | Methanol | 47% | researchgate.net |

This table outlines a common method for the synthesis of the key precursor, 5-Methyl-1,2,4-thiadiazol-3-amine.

Preparation of Substituted Isothiocyanates for Thiourea Formation

Substituted isothiocyanates are the second key component for the construction of the thiourea functionality. A versatile and widely used method for their preparation involves the reaction of primary amines with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. Various reagents can be employed for the desulfurization step, offering flexibility to the synthetic process.

For instance, a one-pot protocol utilizing aqueous iron(III) chloride for the desulfurization of dithiocarbamate salts generated in situ from amines and carbon disulfide has been developed. This method is particularly effective for a wide range of pyridyl isothiocyanates. Another green chemistry approach employs sodium persulfate (Na₂S₂O₈) for the desulfurization in water, which is an environmentally benign solvent. This method tolerates a variety of functional groups.

A common laboratory-scale synthesis of methyl isothiocyanate, a simple yet important reagent, involves the reaction of methylamine (B109427) with carbon disulfide, followed by oxidation of the resulting dithiocarbamate with hydrogen peroxide. wikipedia.org

| Amine | Reagents | Solvent | Desulfurizing Agent | Yield | Reference |

| Methylamine | Carbon disulfide, Sodium hydroxide, Ethyl chlorocarbonate | Water | Ethyl chlorocarbonate | 65-76% | |

| Various primary amines | Carbon disulfide, DABCO or Sodium hydride | THF or DMF | Iron(III) chloride | Moderate to Good | |

| Various primary amines | Carbon disulfide | Water | Sodium persulfate | Satisfactory |

This table summarizes various methods for the preparation of isothiocyanates, essential for the subsequent thiourea formation.

Direct Synthesis Approaches for this compound

With the precursors in hand, the direct synthesis of the target molecule can be approached through either one-pot procedures or multi-step sequences.

One-Pot Reaction Procedures

One-pot syntheses offer an efficient and atom-economical route to the target compound by minimizing intermediate isolation and purification steps. A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. This process involves the in-situ generation of a dithiocarbamate salt from the amine and carbon disulfide, followed by elimination to form the isothiocyanate, which can then react with a heterocyclic amine present in the same pot.

Furthermore, a novel and green method for the synthesis of 5-amino-1,2,4-thiadiazoles has been developed through the reaction of isothiocyanates with amidines. rsc.org This metal- and catalyst-free protocol utilizes O₂ as an oxidant for the S-N bond formation and demonstrates high regioselectivity and broad substrate scope. rsc.org Such a strategy could potentially be adapted for a one-pot synthesis of this compound by reacting 5-methyl-1,2,4-thiadiazol-3-amine with an in-situ generated isothiocyanate.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Key Feature | Reference |

| Isothiocyanates | Amidines | O₂ (air) | - | Metal- and catalyst-free, green synthesis | rsc.org |

| Imidates | Thioureas | I₂ | - | I₂-mediated oxidative N-S bond construction | researchgate.net |

This table highlights one-pot synthetic strategies that can be applied to the synthesis of the target thiourea and its analogs.

Multi-Step Reaction Sequences and Optimization

Multi-step syntheses, while potentially more laborious, allow for greater control over the reaction at each stage and facilitate the purification of intermediates. The most common multi-step approach for this compound involves the initial synthesis and isolation of the two key precursors, 5-methyl-1,2,4-thiadiazol-3-amine and a suitable isothiocyanate. These are then reacted in a separate step to form the final thiourea product.

The optimization of this coupling reaction is crucial for achieving high yields and purity. Factors such as the choice of solvent, reaction temperature, and the presence or absence of a base can significantly influence the outcome. For instance, the reaction of 2-amino-1,3,4-thiadiazoles with p-toluenesulfonyl isocyanate has been shown to produce sulfonylthioureas in a one-pot procedure. While this involves a different type of isothiocyanate, the underlying principle of nucleophilic addition of the amino group to the isothiocyanate remains the same and provides a basis for optimization.

The reaction conditions for the synthesis of N-(5-aryloxymethyl-1,3,4-thiadiazol-2-yl)-N′-(5-aryl-2-furoyl)-thioureas under phase transfer catalysis highlight the importance of reaction conditions in overcoming low reactivity of the amino group on the thiadiazole ring.

| Heterocyclic Amine | Isothiocyanate | Reaction Conditions | Yield | Reference |

| 2-Amino-1,3,4-thiadiazoles | p-Toluenesulfonyl isocyanate | One-pot | Good | nih.gov |

| 2-Amino-5-aryloxymethyl-1,3,4-thiadiazoles | 5-Aryl-2-furoyl isothiocyanates | Phase Transfer Catalysis | - |

This table provides examples of multi-step syntheses of thiourea derivatives from heterocyclic amines, which can inform the optimization of the synthesis of this compound.

Derivatization Strategies for Structural Modification

Derivatization of the parent compound, this compound, is crucial for developing a library of analogues with varied characteristics. Key modification sites include the thiourea moiety, the methyl group on the thiadiazole ring, and the introduction of bridging units to create hybrid structures.

The nitrogen atoms of the thiourea group are primary sites for substitution, allowing for the introduction of a wide range of functional groups. This is typically achieved through the reaction of 3-amino-5-methyl-1,2,4-thiadiazole with various isothiocyanates. The nucleophilic amino group of the thiadiazole attacks the electrophilic carbon of the isothiocyanate, leading to the formation of N-substituted thiourea derivatives. nih.govnih.gov

The general reaction involves stirring a solution of 3-amino-5-methyl-1,2,4-thiadiazole with an appropriate isothiocyanate in a suitable solvent, such as benzene (B151609) or ethanol (B145695), often at room temperature or with gentle heating. nih.gov The choice of isothiocyanate dictates the nature of the substituent (R) on the terminal nitrogen of the thiourea moiety. A variety of aryl, alkyl, and acyl isothiocyanates can be employed to generate a diverse range of derivatives. nih.govnih.gov

Table 1: Examples of N-Substituted this compound Analogues

| Substituent (R) on Thiourea | Reagent | Reference |

| Phenyl | Phenyl isothiocyanate | nih.gov |

| 4-Chlorophenyl | 4-Chlorophenyl isothiocyanate | nih.gov |

| Benzoyl | Benzoyl isothiocyanate | tandfonline.com |

| p-Tolylsulfonyl | p-Toluenesulfonyl isocyanate | nih.gov |

Modifying the 5-methyl group of the 1,2,4-thiadiazole (B1232254) ring presents a greater synthetic challenge compared to N-substitution on the thiourea moiety. The reactivity of the methyl group is relatively low; however, strategies can be employed to achieve its functionalization. isres.org

One potential approach involves the halogenation of the methyl group to introduce a reactive handle. For instance, free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation could convert the methyl group to a bromomethyl group. This reactive intermediate can then undergo nucleophilic substitution with various nucleophiles to introduce a range of functionalities.

Another strategy involves the oxidation of the methyl group to a carboxylic acid or an aldehyde. Strong oxidizing agents could achieve this transformation, and the resulting functional group would serve as a versatile precursor for further derivatization, such as esterification, amidation, or condensation reactions. While direct electrophilic substitution on the thiadiazole ring itself is generally difficult, the 5-position is noted as the most reactive site for nucleophilic substitution in 1,2,4-thiadiazoles. isres.org This suggests that if the methyl group were to be converted into a suitable leaving group, it could be displaced by a nucleophile.

Table 2: Potential Modifications of the 5-Methyl Group

| Target Functional Group | Potential Reagents | Subsequent Reactions |

| Bromomethyl (-CH₂Br) | N-Bromosuccinimide (NBS), UV light | Nucleophilic substitution |

| Carboxylic acid (-COOH) | Strong oxidizing agents (e.g., KMnO₄) | Esterification, Amidation |

| Aldehyde (-CHO) | Mild oxidizing agents | Condensation reactions |

One common approach to creating dimeric structures involves the use of diisothiocyanates. The reaction of 3-amino-5-methyl-1,2,4-thiadiazole with a diisothiocyanate, such as 1,4-phenylene diisothiocyanate, would lead to the formation of a symmetrical molecule where two thiadiazolyl thiourea units are linked by the bridging group.

Alternatively, α,ω-dihaloalkanes can be used to create bridges. For instance, the functionalization of a related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole, has been achieved using α,ω-dihaloalkanes, resulting in symmetrical bis-thiadiazoles with varying alkane linker lengths. mdpi.com A similar strategy could potentially be adapted for the synthesis of bridged this compound analogues.

Table 3: Examples of Bridging Units for Hybrid Structures

| Bridging Unit | Reagent Type | Resulting Structure | Reference |

| Alkane chain | α,ω-Dihaloalkanes | Bis-thiadiazole with alkane linker | mdpi.com |

| Aromatic ring | Diisothiocyanates | Symmetrical bridged thiourea | ivanovo.ac.ru |

| Heterocyclic system | Bifunctional linkers | Hybrid heterocyclic molecule | nih.gov |

Green Chemistry Principles in Synthesis of Thiadiazolyl Thioureas

The application of green chemistry principles to the synthesis of thiadiazolyl thioureas is an important consideration for developing environmentally benign and efficient processes. mdpi.comnanobioletters.com These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netnih.govasianpubs.orgbenthamscience.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. researchgate.netnih.gov The synthesis of various thiadiazole derivatives has been successfully achieved using microwave-assisted techniques, often under solvent-free conditions or in green solvents like water or ethanol. mdpi.comnanobioletters.com

The use of green solvents is a cornerstone of green chemistry. Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. mdpi.com Furthermore, solvent-free reactions, where the reactants are ground together, represent an even greener approach by eliminating the need for a solvent altogether. mdpi.com

Table 4: Green Chemistry Approaches in Thiadiazole Synthesis

| Green Chemistry Technique | Advantages | Reference |

| Microwave-assisted synthesis | Reduced reaction time, higher yields, less waste | researchgate.netnih.govasianpubs.orgbenthamscience.com |

| Ultrasound-assisted synthesis | Enhanced reaction rates, milder conditions | acs.orgmdpi.comnih.govsemanticscholar.org |

| Use of green solvents (e.g., water, ethanol) | Reduced environmental impact, lower toxicity | mdpi.com |

| Solvent-free reactions (Grinding) | Elimination of solvent waste, simplicity | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Studies

Single-Crystal X-ray Diffraction Analysis of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea and Key Analogues

While single-crystal X-ray diffraction data for this compound is not publicly available, a comprehensive analysis of the closely related precursor, 5-amino-3-methyl-1,2,4-thiadiazole (B102305), provides significant insight into the structural characteristics of the core heterocyclic system. mdpi.comresearchgate.net This analogue serves as a crucial reference for understanding the molecular geometry and packing of more complex derivatives.

The molecular structure of 5-amino-3-methyl-1,2,4-thiadiazole was unequivocally confirmed through X-ray diffraction. mdpi.comresearchgate.net The analysis revealed two distinct but structurally similar molecules within the asymmetric unit cell. The crystallographic parameters are essential for defining the crystal lattice and the spatial arrangement of molecules within the solid state.

| Parameter | Value for 5-amino-3-methyl-1,2,4-thiadiazole |

|---|---|

| Molecular Formula | C₃H₅N₃S |

| Formula Weight | 115.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3591 (4) |

| b (Å) | 9.1437 (3) |

| c (Å) | 11.1378 (4) |

| β (°) | 115.118 (2) |

| Volume (ų) | 955.51 (6) |

| Z (molecules/unit cell) | 8 |

Table 1: Crystallographic data for the key analogue 5-amino-3-methyl-1,2,4-thiadiazole. researchgate.net

The bond lengths and angles within the 1,2,4-thiadiazole (B1232254) ring of this analogue are consistent with those previously reported for other simple 1,2,4-thiadiazole structures. researchgate.net This foundational data provides a reliable geometric model for the thiadiazole portion of this compound.

In the solid state, the conformation of molecules is dictated by packing forces and intermolecular interactions. For thiourea (B124793) derivatives, a key conformational feature is the relative orientation of the substituents around the C-N bonds of the thiourea moiety. researchgate.net Studies on various thiourea compounds have shown that they often adopt a Z,Z conformation in the solid state. researchgate.net

For this compound, the thiourea linker introduces rotational flexibility. In the solid state, it is anticipated that the molecule would adopt a largely planar conformation to maximize intermolecular hydrogen bonding and favorable packing. The conformation would likely involve a specific arrangement of the thiadiazole ring relative to the thiourea group, stabilized by intramolecular and intermolecular contacts. The planarity of the thiadiazole ring itself is a consistent feature in related structures. mdpi.com

The crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole is characterized by an elaborate two-dimensional hydrogen-bonded network. mdpi.comresearchgate.net The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. This extensive network of N-H···N interactions is responsible for organizing the molecules into layers within the crystal lattice. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of heterocyclic compounds in solution.

The ¹H and ¹³C NMR data for the key analogue, 5-amino-3-methyl-1,2,4-thiadiazole, have been reported and corrected from earlier erroneous accounts. mdpi.comresearchgate.net This data provides a baseline for assigning the signals of the target compound.

| Nucleus | Chemical Shift (δ, ppm) in CD₃OD | Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|---|

| ¹H (CH₃) | 2.41 | 2.33 |

| ¹³C (CH₃) | 15.2 | 14.7 |

| ¹³C (C3-Methyl) | 171.6 | 169.5 |

| ¹³C (C5-Amino) | 186.0 | 184.2 |

Table 2: ¹H and ¹³C NMR data for the key analogue 5-amino-3-methyl-1,2,4-thiadiazole. researchgate.net

For this compound, the signals for the methyl group (¹H and ¹³C) would be expected at similar chemical shifts. The introduction of the electron-withdrawing thiourea group at the 3-position (in place of the amino group at the 5-position in the analogue) would cause significant chemical shift perturbations. The ¹H NMR spectrum would be expected to show additional signals for the N-H protons of the thiourea group, likely as broad singlets, with chemical shifts that can be influenced by solvent and concentration. nih.govanalis.com.my In the ¹³C NMR spectrum, a new signal corresponding to the thiocarbonyl carbon (C=S) would appear at a highly deshielded position, typically in the range of 180-190 ppm. The chemical shifts of the C3 and C5 carbons of the thiadiazole ring would also be altered compared to the amino-analogue due to the different electronic effects of the attached thiourea group.

To confirm the precise structure and connectivity of this compound, a suite of 2D NMR experiments would be employed. nih.gov

COSY (Correlation Spectroscopy): While the simple structure of this specific compound would show limited ¹H-¹H couplings, a COSY experiment would confirm the absence of coupling for the isolated methyl singlet and the NH protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating proton signals with their directly attached carbon atoms. It would definitively link the proton signal of the methyl group to its corresponding carbon signal. nih.gov

A correlation from the methyl protons (¹H) to the C3 carbon of the thiadiazole ring, confirming the position of the methyl group.

Correlations from the thiourea N-H protons (¹H) to the C3 carbon of the thiadiazole ring and to the thiocarbonyl (C=S) carbon, unambiguously establishing the connection between the heterocyclic ring and the thiourea moiety. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. nih.gov For this compound, a NOESY experiment could reveal through-space interactions between the N-H protons of the thiourea group and protons on the thiadiazole ring, helping to define the rotational conformation around the bond connecting the two structural units.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or monochromatic light with the molecular vibrations, a characteristic spectrum is obtained, which serves as a molecular fingerprint. For this compound, both Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary information for a thorough characterization.

The key functional groups in this compound include the N-H and C-H stretching vibrations, the C=N and C=S bonds of the thiadiazole ring and thiourea moiety, and the C-N and N-C-N bonds. The expected vibrational frequencies for these groups are summarized in the table below, based on established literature values for similar compounds.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3400-3200 | 3400-3200 | Thiourea NH₂ |

| C-H Stretch (Methyl) | 2970-2950 | 2970-2950 | Methyl C-H |

| C=N Stretch | 1650-1550 | 1650-1550 | Thiadiazole Ring |

| N-H Bend | 1620-1580 | 1620-1580 | Thiourea NH₂ |

| C-N Stretch | 1500-1400 | 1500-1400 | Thiadiazole & Thiourea |

| C=S Stretch | 1300-1100 | 1300-1100 | Thiourea C=S |

| C-S Stretch | 800-600 | 800-600 | Thiadiazole Ring |

Note: The exact peak positions can be influenced by the solid-state packing, intermolecular interactions, and the specific tautomeric form of the thiourea group.

In the FT-IR spectrum, the N-H stretching vibrations of the thiourea group are expected to appear as broad bands in the high-frequency region. The C-H stretching of the methyl group will be observed as sharp peaks around 2960 cm⁻¹. The C=N stretching of the thiadiazole ring and the N-H bending of the thiourea moiety are anticipated in the 1650-1550 cm⁻¹ region. The thiocarbonyl (C=S) stretching vibration, a key marker for the thiourea group, is expected to produce a strong band in the 1300-1100 cm⁻¹ range.

Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds. Therefore, the symmetric vibrations of the thiadiazole ring and the C=S bond are expected to show strong signals in the Raman spectrum. The C-S stretching vibrations of the heterocyclic ring typically appear in the lower frequency region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of a compound by providing highly accurate mass-to-charge ratio (m/z) measurements. For this compound (C₄H₆N₄S₂), the expected exact mass of the molecular ion [M]⁺ can be calculated and compared with the experimental value to confirm its elemental composition.

Expected Exact Mass:

Molecular Formula: C₄H₆N₄S₂

Calculated Monoisotopic Mass: 174.0088 u

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. The analysis of these fragment ions helps in elucidating the connectivity of the atoms within the molecule. A plausible fragmentation pathway for this compound is proposed below, based on the known fragmentation patterns of thiadiazole and thiourea derivatives.

A primary fragmentation step would likely involve the cleavage of the bond between the thiadiazole ring and the thiourea moiety. Another characteristic fragmentation could be the loss of the thiourea group as a neutral molecule or further fragmentation of the thiourea side chain. The thiadiazole ring itself can undergo ring-opening and subsequent fragmentation.

Interactive Data Table: Plausible HRMS Fragmentation of this compound

| m/z (Calculated) | Proposed Fragment Ion | Plausible Origin |

| 174.0088 | [C₄H₆N₄S₂]⁺ | Molecular Ion [M]⁺ |

| 115.0228 | [C₃H₃N₂S]⁺ | Loss of thiourea moiety |

| 99.0024 | [C₂H₃N₂S]⁺ | Fragmentation of the thiadiazole ring |

| 76.0221 | [CH₄N₂S]⁺ | Thiourea cation |

| 59.9884 | [CS₂]⁺ | Rearrangement and fragmentation |

Note: The observed fragments and their relative intensities can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Chiroptical Properties and Stereochemical Studies (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD), is used to study the stereochemistry of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral compound.

The parent compound, this compound, is achiral as it does not possess any stereogenic centers and lacks any element of chirality. Therefore, it will not exhibit any optical activity, and its chiroptical properties are not applicable.

However, it is conceivable to introduce chirality into the molecule by synthesizing derivatives with chiral substituents attached to the thiourea nitrogen atoms or at other positions. In such cases, chiroptical studies would become crucial for determining the absolute configuration of the stereocenters and for studying the conformational preferences of these chiral derivatives. For any such synthesized chiral analogues, techniques like CD spectroscopy could provide valuable insights into their three-dimensional structure in solution.

Theoretical and Computational Investigations of 5 Methyl 1,2,4 Thiadiazol 3 Yl Thiourea

Quantum Chemical Calculations (DFT, Ab Initio)

Detailed quantum chemical calculations for (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea are not found in the reviewed literature. Such studies would be necessary to determine the following:

Molecular Dynamics (MD) Simulations for Dynamic Behavior

No specific molecular dynamics simulation studies for this compound were identified. MD simulations would be essential for understanding:

Interactions with Solvents or Environmental Components:These simulations would show the specific intermolecular interactions, such as hydrogen bonds, that govern the compound's behavior in a solution, which is crucial for predicting its solubility and interaction with other molecules.

Until dedicated research is conducted and published, a comprehensive and scientifically accurate article on the theoretical and computational investigations of this compound cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Development of Predictive Models for Biological Activity or Chemical Reactivity

No published QSAR or 3D-QSAR models were found that were developed specifically for or include this compound. Research in this domain has been applied to series of related 1,3,4-thiadiazole-thiourea compounds to predict activities such as antifungal or antitubercular efficacy. These studies typically involve creating models that correlate molecular descriptors with biological activity to guide the design of more potent analogues.

Descriptor Selection and Statistical Validation

Descriptor selection and statistical validation are critical steps in any QSAR study. For a hypothetical model of this compound, descriptors would likely include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters. Validation would involve internal methods like leave-one-out cross-validation (q²) and external validation using a test set of compounds to assess the model's predictive power (r²_pred). However, no such study specific to this compound is available.

Molecular Docking Studies with Target Macromolecules

Prediction of Binding Modes and Affinities

There are no available molecular docking studies detailing the binding modes or affinities of this compound with any specific biological target. Docking studies on analogous 1,3,4-thiadiazole-thiourea compounds have been performed to predict their interactions with various enzymes, such as enoyl-acyl carrier protein reductase (InhA) in the context of tuberculosis research, providing insights into potential binding orientations and scoring functions (binding energies).

Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

Without specific docking studies for this compound, an analysis of its ligand-receptor interactions is purely speculative. Based on its structure, the thiourea (B124793) group would be expected to act as a hydrogen bond donor and acceptor, while the thiadiazole ring could participate in various interactions. The methyl group would contribute to hydrophobic interactions. Analysis of related compounds often reveals key hydrogen bonds formed by the N-H protons of the thiourea linker and interactions with specific amino acid residues in the target's active site.

Computational Approaches to Mechanistic Predictions (e.g., Reaction Pathways, Adsorption)

Computational studies predicting reaction pathways or adsorption properties for this compound have not been reported. Research on similar heterocyclic compounds, such as N-Phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, has explored their potential as corrosion inhibitors, using Density Functional Theory (DFT) to investigate their adsorption on metal surfaces. These studies calculate quantum chemical parameters to understand the mechanism of interaction, but this data is not directly transferable to the methyl-substituted compound of interest.

Mechanistic Investigations of Molecular Interactions

Enzyme Inhibition Kinetics and Mechanism of Action

Thiadiazole-thiourea derivatives have been identified as potent inhibitors of several key enzymes implicated in a variety of diseases. The inhibitory activity is often dictated by the specific substitution pattern on the thiadiazole and thiourea (B124793) moieties, which influences binding affinity and the mechanism of action.

Detailed Kinetic Studies (e.g., Michaelis-Menten kinetics, inhibition type)

Kinetic analyses of thiadiazole derivatives reveal diverse mechanisms of enzyme inhibition, including competitive, non-competitive, and mixed-type inhibition.

For instance, a study on novel 1,3,4-thiadiazole (B1197879) derivatives as inhibitors of α-glucosidase , an enzyme crucial for carbohydrate digestion, identified one of the most potent compounds as a competitive inhibitor with a Kᵢ value of 6.0 ± 0.059 μM. nih.gov In contrast, another potent oxadiazole analog in the same study demonstrated non-competitive inhibition (Kᵢ=4.36 ± 0.017 μM), indicating that subtle changes in the heterocyclic core can alter the binding mechanism. nih.gov Kinetic studies using Lineweaver-Burk plots are instrumental in determining these inhibition types.

Similarly, investigations into urease inhibitors showed that 5-[4-(hydroxy)phenyl]-1,3,4-thiadiazole-2(3H)-thione acts as a pure competitive inhibitor with a Kᵢ value of 2 μM. nih.gov Conversely, a series of 5-nitrofuran-2-yl-thiadiazole derivatives were found to inhibit urease non-competitively, with the most active compound exhibiting an IC₅₀ value of 0.94 μM. nih.gov

In the context of Monoamine Oxidase A (MAO-A) , a series of 1,3,4-thiadiazole derivatives were found to be reversible and competitive inhibitors. nih.govrsc.org Enzyme kinetic studies for the most active compound yielded a Kᵢ value calculated from the secondary plot of the Lineweaver-Burk graph. nih.gov

Studies on carbonic anhydrase inhibitors also revealed a competitive mode of binding for 1,3,4-thiadiazole-thiazolidinone hybrids. rsc.org

Identification of Specific Enzyme Targets

The thiadiazole-thiourea scaffold has been successfully targeted against a broad spectrum of enzymes.

Ketol-Acid Reductoisomerase (KARI): This enzyme, essential in the biosynthetic pathway of branched-chain amino acids in microorganisms and plants, is a target for antimicrobial and herbicidal agents. A series of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas were evaluated for their inhibitory activity against rice KARI. The 5-butyl and 3-pyridinyl substituted compounds were particularly effective, achieving 100% inhibition at a concentration of 100 µg/mL. nih.govtandfonline.com

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are critical for DNA replication and are validated targets for antibiotics. Thiosemicarbazide derivatives, which are precursors to thiadiazoles, have shown excellent inhibitory activity against Escherichia coli DNA gyrase B (IC₅₀ = 0.33 ± 1.25 µM) and moderate activity against E. coli Topoisomerase IV (IC₅₀ = 19.72 ± 1.00 µM). nih.govnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism, making it a target for anticancer and antimicrobial drugs. sciforum.netnih.gov Derivatives of 1,3,4-thiadiazole have been identified as a promising class of DHFR inhibitors. sciforum.net

Urease: This nickel-containing enzyme is a virulence factor in several pathogenic bacteria, including Helicobacter pylori. core.ac.uk Thiadiazole derivatives have demonstrated potent, competitive inhibition of urease. nih.gov Other related compounds show non-competitive inhibition, indicating multiple ways these scaffolds can interact with the enzyme. nih.gov

α-Glucosidase and Aldose Reductase: These enzymes are targets for managing diabetes mellitus. Novel 1,3,4-thiadiazole derivatives have been developed that show potent dual inhibition of both aldose reductase (Kᵢ values in the nanomolar range, 15.39 ± 1.61 to 176.50 ± 10.69 nM) and α-glucosidase. nih.gov

Monoamine Oxidase-A (MAO-A): As a target for antidepressants, MAO-A is effectively inhibited by 1,3,4-thiadiazole derivatives. One of the most active compounds showed an IC₅₀ value of 0.060 μM, which was comparable to the reference drug clorgyline. nih.govrsc.org

Carbonic Anhydrase (CA): Various isoforms of this enzyme are targets for diuretics and antiglaucoma agents. Thiadiazole-based compounds, including 1,3,4-thiadiazole-2-thione derivatives and 1,3,4-thiadiazole-thiazolidinone hybrids, have been reported as effective CA inhibitors, with some showing competitive inhibition. rsc.orgresearchgate.netnih.gov

| Enzyme Target | Compound Class/Derivative | Inhibition Value (IC₅₀ / Kᵢ) | Inhibition Type | Source |

|---|---|---|---|---|

| α-Glucosidase | 1,3,4-Thiadiazole Derivative | Kᵢ = 6.0 ± 0.059 μM | Competitive | nih.gov |

| Aldose Reductase | 1,3,4-Thiadiazole Derivative | Kᵢ = 15.39 ± 1.61 nM | N/A | nih.gov |

| KARI | N'-(5-butyl-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thiourea | 100% inhibition @ 100 µg/mL | N/A | nih.gov |

| MAO-A | 1,3,4-Thiadiazole Derivative (6b) | IC₅₀ = 0.060 μM | Competitive | nih.govrsc.org |

| Carbonic Anhydrase IX | 1,3,4-Thiadiazole-2-thione Derivative | Kᵢ = 1.25 μM | N/A | researchgate.net |

| DNA Gyrase (E. coli) | Thiosemicarbazide Derivative (8) | IC₅₀ = 0.33 ± 1.25 µM | N/A | nih.govnih.gov |

| Topoisomerase IV (E. coli) | Thiosemicarbazide Derivative (8) | IC₅₀ = 19.72 ± 1.00 µM | N/A | nih.govnih.gov |

| Urease | 5-(4-hydroxyphenyl)-1,3,4-thiadiazole-2(3H)-thione | Kᵢ = 2 μM | Competitive | nih.gov |

| Urease | 5-nitrofuran-2-yl-thiadiazole Derivative (8g) | IC₅₀ = 0.94 μM | Non-competitive | nih.gov |

Binding Site Characterization (e.g., allosteric vs. active site)

Molecular docking and kinetic studies have been employed to characterize the binding sites of these inhibitors.

Active Site Binding: Many thiadiazole-based inhibitors function by interacting with the enzyme's active site. For KARI, Auto-Dock studies predicted that N'-(5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thiourea binds within the active site of spinach KARI. nih.gov Similarly, competitive inhibitors of urease, MAO-A, and α-glucosidase are presumed to bind to the active site, preventing substrate access. nih.govnih.govnih.gov For carbonic anhydrase, docking studies showed that the thione group of 1,3,4-thiadiazole-2-thione derivatives acts as a zinc-binding moiety within the active site, mimicking the action of sulfonamide inhibitors. researchgate.net

Allosteric Site Binding: In some cases, inhibition occurs via binding to an allosteric site, a location distinct from the active site, which induces a conformational change in the enzyme that reduces its activity. A molecular docking study of a potent 1,3,4-thiadiazole–1,2,3-triazole hybrid inhibitor of α-glucosidase indicated that it interacted with amino acid residues at an allosteric site rather than the catalytic active site. tandfonline.com

Interactions with Biological Macromolecules (Non-Enzymatic)

Beyond enzyme inhibition, the planar heterocyclic structure of thiadiazoles allows for interactions with other biological macromolecules, most notably nucleic acids.

DNA/RNA Binding Studies (e.g., intercalation, groove binding)

While the inhibition of DNA gyrase and topoisomerase suggests an interaction with the enzyme-DNA complex, some thiadiazole derivatives have been shown to bind directly to DNA. Spectroscopic studies (UV, fluorescence, and Circular Dichroism) on a 5-(heptadecyl)-2-amino-1,3,4-thiadiazole demonstrated its ability to interact with calf thymus DNA (CT-DNA). nih.gov The results from these multi-spectroscopic studies suggest that these small, planar heteroaromatic compounds are capable of binding to the minor groove region of DNA. nih.govresearchgate.net Further studies using UV-vis spectroscopy have also been conducted to investigate the mechanism of interaction between other 1,3,4-thiadiazole derivatives and CT-DNA. rsc.orgnih.govresearchgate.net

Protein-Ligand Interaction Studies (non-enzymatic targets)

Currently, there is a lack of specific research focusing on the interaction of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea or its close analogs with non-enzymatic proteins. The primary focus of research has been on their enzyme inhibitory properties. Future studies may explore interactions with other proteins, such as transport proteins or structural proteins, to fully elucidate the compound's pharmacological profile.

Mechanistic Studies of Chemical Reactivity and Transformations

Understanding the fundamental reaction mechanisms of this compound is crucial for controlling its chemical transformations and designing novel synthetic pathways. Research in this area aims to map the energetic landscapes of its reactions and identify the key molecular players involved in its conversion to various products.

Reaction Pathway Elucidation

The elucidation of reaction pathways for thiadiazolylthiourea compounds often involves a synergistic approach, combining experimental observations with computational modeling. While specific studies on this compound are not extensively documented in publicly available literature, general principles derived from related structures provide a foundational understanding.

One of the primary reactive pathways for thiourea derivatives involves cyclization reactions . The presence of multiple nucleophilic centers—the nitrogen atoms of the thiourea moiety and the thiadiazole ring, as well as the sulfur atom—allows for a variety of intramolecular cyclization possibilities, often leading to the formation of fused heterocyclic systems. The specific pathway taken is highly dependent on reaction conditions such as temperature, solvent, and the presence of catalysts or other reagents.

For instance, in related acylthiourea derivatives, cyclization can proceed via different mechanisms. Acid-catalyzed cyclization of N-acylthiosemicarbazides can lead to the formation of 1,3,4-thiadiazoles, while base-catalyzed cyclization can yield 1,2,4-triazoles. rsc.org These transformations likely proceed through discrete intermediates where bond formation and cleavage steps are orchestrated by the reaction environment.

Computational studies on similar heterocyclic systems often employ Density Functional Theory (DFT) to model reaction coordinates and calculate the activation energies for different potential pathways. These theoretical investigations can predict the most energetically favorable route and provide insights into the geometry of transition states. For example, theoretical studies on the corrosion inhibition properties of thiadiazole derivatives utilize DFT to understand the interaction between the molecule and a metal surface, which is a form of chemical reactivity.

A plausible, though not definitively reported for this specific compound, reaction pathway for this compound could involve an intramolecular nucleophilic attack from one of the thiourea nitrogen atoms onto an electrophilic site, potentially leading to a bicyclic system. The regioselectivity of such a reaction would be a key aspect to elucidate.

Table 1: Plausible Reaction Pathways for Thiadiazolylthiourea Derivatives

| Pathway | Description | Key Intermediates (Hypothetical) | Influencing Factors |

| Intramolecular Cyclization | Formation of a new ring through the reaction of the thiourea side chain with the thiadiazole ring or itself. | Tautomeric forms, zwitterionic species | pH, temperature, solvent polarity |

| Oxidative Cyclization | Cyclization reaction involving an oxidizing agent, often leading to the formation of a more aromatic system. | Radical cations, dicationic species | Nature of the oxidant |

| Reaction with Electrophiles | The nucleophilic centers of the thiourea and thiadiazole moieties can react with various electrophiles, leading to substitution or addition products. | Carbocationic adducts | Nature of the electrophile |

Intermediate Characterization

The direct observation and characterization of reaction intermediates are paramount for validating proposed reaction mechanisms. These species are often transient and present in low concentrations, making their detection challenging. A combination of spectroscopic techniques and trapping experiments is typically employed for their characterization.

While specific experimental data on the intermediates of this compound reactions are scarce in the available literature, insights can be drawn from studies on analogous compounds. For many reactions involving thiourea derivatives, tautomeric and mesoionic forms are considered key intermediates. rsc.org

For example, in the synthesis of some 1,3,4-thiadiazole derivatives, an intermediate indan-2-thiocarbohydrazone is formed and can be isolated before subsequent cyclization. rsc.org This highlights the possibility of isolating stable precursors to the final products under controlled conditions.

Spectroscopic methods that could be employed for the characterization of intermediates include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes slow down a reaction enough to observe the signals of transient intermediates.

Infrared (IR) Spectroscopy: The appearance and disappearance of specific vibrational bands (e.g., C=S, N-H, C=N) can provide evidence for the formation and consumption of intermediates.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates directly from the reaction mixture.

Table 2: Potential Intermediates in the Reactions of this compound and Methods for Their Characterization

| Potential Intermediate | Description | Potential Characterization Techniques |

| Tautomers | Isomers that differ in the position of a proton. The thiourea moiety can exist in thione and thiol tautomeric forms. | NMR Spectroscopy, IR Spectroscopy |

| Zwitterions | Neutral molecules with both a positive and a negative electrical charge at different locations within that molecule. | X-ray Crystallography (if stable enough to crystallize) |

| Carbodiimide-like species | Could be formed through desulfurization or rearrangement reactions. | Trapping experiments with nucleophiles, Mass Spectrometry |

Preclinical Biological Activity and Molecular Target Analysis

Antimicrobial Efficacy Against Specific Microbial Strains (in vitro/ex vivo)

No specific studies detailing the in vitro or ex vivo antimicrobial efficacy of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea were identified. While research exists on the antimicrobial properties of various thiourea (B124793) derivatives containing heterocyclic rings like 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole, this information is not directly applicable to the specified compound.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Studies

There are no available Minimum Inhibitory Concentration (MIC) studies for this compound against common bacterial pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Mycobacterium tuberculosis. Consequently, a data table for its antibacterial spectrum cannot be generated.

Antifungal Efficacy Against Specific Fungal Pathogens

Specific data on the antifungal efficacy of this compound against fungal pathogens like Candida species or plant pathogens such as Fusarium oxysporum is not present in the available literature.

Antibiofilm Activity and Mechanisms

Anticancer Activity in Cancer Cell Lines (in vitro)

The in vitro anticancer activity of this compound has not been specifically reported in the scientific literature. Studies on related compounds, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide derivatives, have shown activity against cell lines like HeLa and HCT116, but these findings cannot be attributed to the title compound due to structural differences. tandfonline.com

Cytotoxicity and Cell Proliferation Inhibition

No specific data is available on the cytotoxicity or cell proliferation inhibition of this compound in cancer cell lines such as HeLa, HCT116, MCF-7, HePG-2, or A549. Therefore, a data table of IC₅₀ values cannot be compiled.

Cell Cycle Arrest and Apoptosis Induction Studies

There are no published studies detailing the effects of this compound on cell cycle progression or the induction of apoptosis in any cancer cell line.

Investigation of Specific Molecular Pathways (e.g., EGFR, HER-2, PTK2/FAK, LSD1)

No research studies were identified that investigate the activity of This compound on the EGFR, HER-2, PTK2/FAK, or LSD1 molecular pathways.

While direct data is unavailable for the specified compound, it is noteworthy that other distinct derivatives of the 1,3,4-thiadiazole scaffold have been explored as potential inhibitors of EGFR and HER-2. Similarly, certain compounds containing a thiourea moiety have been generally mentioned in the context of LSD1 inhibition, though not linked to a thiadiazole structure.

Other Preclinical Biological Applications

Antiviral Activity (in vitro)

There are no available in vitro studies assessing the antiviral activity of This compound .

In the broader chemical family, various derivatives of 1,3,4-thiadiazole have demonstrated antiviral properties against a range of viruses, including Influenza A, Parainfluenza-3, Reovirus-1, and Tobacco Mosaic Virus (TMV). nih.govnih.gov The presence of a thiourea group has also been suggested in some studies to be beneficial for the antiviral effects of certain compounds. nih.gov

Antioxidant Potential (in vitro assays)

Specific in vitro antioxidant assays (such as DPPH, ABTS, or other radical scavenging methods) for This compound have not been reported in the scientific literature.

However, the antioxidant potential is a widely studied property for the general classes of thiadiazole and thiourea derivatives. mdpi.com Research on related 5-substituted-1,3,4-thiadiazole-2-thiols has shown that these types of molecules can possess significant antioxidant capabilities. researchgate.netsciencepub.net

Anti-inflammatory Effects (in vitro models)

No in vitro studies on the anti-inflammatory effects of This compound are currently available.

For context, various other molecules containing the 1,3,4-thiadiazole ring have been synthesized and evaluated for anti-inflammatory properties in preclinical models. nih.govfrontiersin.orgrsc.org For instance, certain novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives, which also contain a thiourea functional group, have been assessed for their anti-inflammatory activity. nih.gov

Herbicidal or Insecticidal Activity (preclinical/agricultural models)

There is no published data on the preclinical herbicidal or insecticidal activity of This compound .

Within the agricultural sciences, related chemical structures have been investigated. A number of compounds containing the 1,3,4-thiadiazole ring have been patented for use as herbicides. nih.gov Additionally, a patent exists for 5-substituted thiadiazole ureas (a related but distinct class of compounds) for their potential as herbicides. google.com Furthermore, 5-Chloro-3-methyl-1,2,4-thiadiazole has been identified as an intermediate in the synthesis of some insecticides and herbicides.

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Biological Activity

Substituents on both the thiadiazole ring and the terminal nitrogen of the thiourea (B124793) moiety play a pivotal role in modulating the biological profile of these compounds. The nature, size, and position of these substituents can significantly alter the compound's efficacy and selectivity.

The electronic properties of substituents can drastically influence the activity of thiadiazole derivatives. The introduction of electron-withdrawing groups, such as nitro or halo groups, on an aryl ring attached to the thiadiazole nucleus has been shown to enhance biological potency in related scaffolds. For instance, in a series of 1,2,3-thiadiazole derivatives, the presence of a nitro group on an attached phenyl ring was found to be a key factor for potent anti-HIV activity mdpi.com. This suggests that modifying the electronic landscape of the molecule can strengthen its interaction with target proteins, possibly through enhanced hydrogen bonding or dipole interactions.

Steric factors also play a crucial role. The size and shape of substituents determine the compound's ability to fit into the binding pocket of a biological target. Studies on related 1,3,4-thiadiazole (B1197879) sulfonyl thioureas have shown that the length of an alkyl chain at the 5-position of the thiadiazole ring can influence antibacterial and antifungal activity nih.gov. While the core compound has a methyl group at this position, SAR studies on analogues could explore how larger or smaller alkyl groups impact efficacy. A bulkier group might provide better van der Waals interactions if the binding pocket is large enough to accommodate it, but it could also introduce steric hindrance that prevents optimal binding researchgate.net.

In a series of N-alkyl substituted thiourea derivatives, an increase in the number of N-alkyl substituents was correlated with increased antibacterial activity. This was attributed to a decrease in the dipole moment and an increase in molecular polarizability, which enhances the compound's ability to interact with biological targets asianpubs.org.

| Compound Series | Substituent Variation | Observation on Activity | Reference |

| 1,2,3-Thiadiazole Derivatives | Nitro group on phenyl ring | Enhanced anti-HIV potential | mdpi.com |

| 1,3,4-Thiadiazole Sulfonyl Thioureas | Alkyl chain length at C5 | Influenced antibacterial and antifungal activity | nih.gov |

| N-Alkyl Thioureas | Number of N-alkyl groups | Increased antibacterial activity | asianpubs.org |

The arrangement of heteroatoms within the thiadiazole ring is a critical determinant of biological activity. A compelling example of this is seen in a study of adenosine A3 receptor antagonists, where two regioisomers of an N-acyl thiadiazole derivative were compared: a 1,2,4-thiadiazole (B1232254) and a 1,3,4-thiadiazole analogue nih.gov.

The N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide showed potent antagonism with a Kᵢ value of 0.79 nM. In stark contrast, its regioisomer, N-[2-(4-methoxyphenyl)-1,3,4-thiadiazol-5-yl]-acetamide, was approximately 6000-fold less active, with a Kᵢ value of 4.7 µM nih.gov.

Molecular modeling studies provided a rationale for this dramatic difference in activity. The more active 1,2,4-thiadiazole isomer was able to form crucial hydrogen bonds with amino acid residues (specifically S181) within the binding pocket of the human adenosine A₃ receptor. The 1,3,4-thiadiazole isomer could not form these stabilizing interactions, leading to a much weaker binding affinity nih.gov. This highlights the profound impact that the specific placement of nitrogen and sulfur atoms in the heterocyclic ring has on the molecule's ability to adopt the correct orientation for effective target engagement.

| Compound Isomer | Target | Kᵢ Value | Key Finding | Reference |

| N-[3-(4-methoxyphenyl)-1,2,4 -thiadiazol-5-yl]-acetamide | Human Adenosine A₃ Receptor | 0.79 nM | Potent activity due to favorable H-bonding | nih.gov |

| N-[2-(4-methoxyphenyl)-1,3,4 -thiadiazol-5-yl]-acetamide | Human Adenosine A₃ Receptor | 4700 nM | Significantly weaker activity due to lack of H-bonding | nih.gov |

Conformational Flexibility and its Influence on Activity

Computational and experimental studies on N-aryl-N'-alkyl ureas (a close analogue of thioureas) have demonstrated that the pattern of substitution significantly affects the conformational free-energy landscape nih.govresearchgate.net. For instance, an N-phenyl-N'-cyclopentyl urea (B33335) can adopt both trans-trans and cis-trans conformations of similar energy. The cis-trans conformation can be further stabilized by an internal hydrogen bond researchgate.net. This conformational flexibility allows the molecule to adopt different shapes, only one of which may be optimal for binding to a specific biological target.

The ability of the thiourea group to act as both a hydrogen bond donor (N-H groups) and acceptor (C=S group) is central to its function. The relative orientation of these groups, governed by the molecule's conformation, is critical for establishing interactions with a receptor. A rigidified structure that locks the molecule in a non-bioactive conformation may lead to a complete loss of activity. Conversely, excessive flexibility can be entropically unfavorable for binding. Therefore, achieving a semi-rigid conformation that pre-organizes the key binding elements in the correct orientation is often a goal in drug design.

Bioisosteric Replacements and Their Effects on Compound Efficacy and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. This approach can be applied to both the thiadiazole ring and the thiourea linker of the parent compound to modulate its efficacy, selectivity, and pharmacokinetic properties.

The thiourea moiety itself has been the subject of numerous bioisosteric replacement studies due to potential metabolic instability or toxicity concerns nih.gov. A classic example is the development of the H₂-receptor antagonist cimetidine, where a potentially toxic thiourea group in the lead compound (metiamide) was replaced with a cyanoguanidine group. This change maintained the desired biological activity while significantly reducing adverse effects nih.gov. Other successful replacements for the thiourea group include 2,2-diamino-1-nitroethene and N-aminosulfonylamidine moieties nih.gov.

The 1,2,4-thiadiazole ring can also be replaced with other five-membered heterocycles. A common bioisosteric pair is the thiadiazole and oxadiazole rings. While they share structural similarities, the replacement of sulfur with oxygen can alter electronic distribution, hydrogen bonding capacity, and metabolic stability. This strategy allows for fine-tuning of the compound's properties to improve its drug-like characteristics u-tokyo.ac.jpuniroma1.it.

| Original Moiety | Bioisosteric Replacement | Rationale / Effect | Reference |

| Thiourea | Cyanoguanidine | Reduced toxicity while maintaining H₂-receptor antagonism | nih.gov |

| Thiourea | Squaramide | Acts as a non-classical bioisostere, forms strong hydrogen bonds | nih.gov |

| 1,2,4-Thiadiazole | 1,2,4-Oxadiazole (B8745197) | Modulates electronic properties and metabolic stability | u-tokyo.ac.jpuniroma1.it |

Ligand Efficiency and Lipophilicity Optimization in SAR

In modern drug discovery, optimizing a compound's potency is not sufficient; it must also possess favorable physicochemical properties, often referred to as "drug-likeness." Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom, providing a measure of how efficiently a molecule binds to its target. Lipophilicity, commonly expressed as logP, is a critical parameter that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

SAR studies on thiadiazole derivatives often focus on finding a balance between potency and lipophilicity. High lipophilicity can lead to increased potency by enhancing passage through cell membranes or by favorable hydrophobic interactions in a binding pocket. However, excessively high lipophilicity can also result in poor solubility, non-specific binding, and rapid metabolism.

Potential Non Clinical Applications and Materials Science Considerations

Corrosion Inhibition Properties

Organic compounds containing nitrogen, sulfur, and pi-electrons are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. jmaterenvironsci.comresearchgate.net The thiadiazole and thiourea (B124793) moieties are prominent in this class of materials, suggesting that (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea could exhibit significant corrosion inhibition properties. researchgate.net Derivatives of thiadiazole have proven to be effective in protecting mild steel, aluminum, and other alloys. researchgate.netnih.gov

The primary mechanism by which such organic compounds prevent corrosion is through adsorption onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.commdpi.com The adsorption process for molecules like this compound can occur through several modes:

Chemisorption: This involves the sharing of electrons between the heteroatoms (N and S) of the inhibitor and the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate covalent bond. The multiple heteroatoms in the thiadiazole ring and the thiourea group provide numerous active centers for strong chemical adsorption. jmaterenvironsci.comnih.gov

Physisorption: In acidic solutions, the inhibitor molecule can become protonated. This creates cationic species that are electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid. nih.gov

Pi-Stacking: The aromatic nature of the 1,2,4-thiadiazole (B1232254) ring allows for pi-stacking interactions, further strengthening the adsorption of the inhibitor molecules on the metal surface. jmaterenvironsci.com

The specific mechanism—whether chemisorption, physisorption, or a combination—depends on factors like the metal type, the nature of the corrosive environment, temperature, and the concentration of the inhibitor. researchgate.net Theoretical studies on similar thiadiazole derivatives confirm that the sulfur and nitrogen atoms are the primary active sites for interaction with iron surfaces. jchemlett.com

The adsorption of inhibitor molecules leads to the formation of a thin, stable, and protective film on the metal surface. jmaterenvironsci.comresearchgate.net This film acts as a physical barrier, blocking the active sites where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. jmaterenvironsci.commdpi.com The effectiveness of this protective layer is a function of the surface coverage; as the concentration of the inhibitor increases, the surface coverage improves, leading to higher inhibition efficiency. jmaterenvironsci.comnih.gov Studies on related thiadiazole and triazole compounds have shown they can form dense, polymolecular layers that significantly hinder the corrosion process. researchgate.netmdpi.com For instance, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, a structurally similar compound, has demonstrated an inhibition efficiency of up to 93.9% for mild steel in 1 M HCl. researchgate.net

The table below presents data for a related thiadiazole derivative, illustrating the typical relationship between concentration and inhibition efficiency.

| Concentration (ppm) | Inhibition Efficiency (%) | Adsorption Type |

|---|---|---|

| 50 | 85.2 | Mixed Physisorption-Chemisorption |

| 100 | 90.1 | Mixed Physisorption-Chemisorption |

| 150 | 92.5 | Mixed Physisorption-Chemisorption |

| 200 | 94.3 | Mixed Physisorption-Chemisorption |

Coordination Chemistry and Metal Complex Formation

Thiourea and thiadiazole derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (N and S). isres.orgsemanticscholar.org They readily form stable complexes with a wide range of transition metals. nih.govresearchgate.netresearchgate.net It is therefore highly probable that this compound can act as a multidentate ligand, coordinating with metal ions to form novel complexes.

The synthesis of metal complexes with such ligands is typically achieved by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Zn(II), Ni(II), Co(II)) in an appropriate solvent like ethanol (B145695) or methanol. tjnpr.orgmdpi.com The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of C=S, N-H, and C=N bonds upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and determine its geometry.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometry. mdpi.com

Elemental Analysis: To confirm the stoichiometry (ligand-to-metal ratio) of the complex.

Given its structure, this compound could exhibit several binding modes. It can act as a bidentate ligand, coordinating to a metal center through the sulfur atom of the thiourea group and one of the nitrogen atoms from the thiadiazole ring, forming a stable chelate ring. semanticscholar.orgmdpi.com Other possibilities include acting as a monodentate ligand through the thione sulfur or as a bridging ligand connecting two metal centers. The exact binding mode would depend on the metal ion, the reaction conditions, and the presence of other competing ligands. researchgate.net The stability of the formed metal complexes can be quantified by determining their stability constants, which provides insight into the strength of the metal-ligand interactions.

Metal complexes derived from thiadiazole ligands are being explored for a range of advanced applications. researchgate.net The coordination of a metal ion to the thiadiazole-thiourea ligand can result in novel materials with interesting electronic and optical properties.

Catalysis: The metal center in these complexes can act as a Lewis acid, potentially catalyzing various organic reactions. The ligand structure can be tuned to influence the selectivity and activity of the catalyst. researchgate.net

Chemical Sensing: The interaction of these complexes with specific ions or molecules can lead to a detectable change in their optical properties, such as color or fluorescence. This forms the basis for their use as chemosensors. For example, metal-organic frameworks incorporating thiadiazole units have been developed as highly selective and sensitive fluorescent sensors for detecting metal ions like Al³⁺. acs.orgacs.org The thiadiazole component often serves as a fluorophore, and its emission can be enhanced or quenched upon binding to a target analyte. researchgate.net

Applications in Agrochemical Research (beyond direct efficacy studies)

Role as Plant Activators or Growth Regulators

No research data is available to describe the role of this compound as a plant activator or growth regulator.

Formulation Aspects for Agricultural Use

There are no published studies detailing the formulation of this compound for agricultural purposes.

Supramolecular Chemistry and Self-Assembly

Design of Self-Assembling Systems

Information regarding the design of self-assembling systems based on this compound is not present in the current scientific literature.

Application in Nanomaterials or Functional Materials

There is no available research on the application of this compound in the development of nanomaterials or functional materials.

Future Research Directions and Translational Potential

Development of More Potent and Selective Analogues

A primary avenue for future research lies in the rational design and synthesis of analogues of (5-Methyl-1,2,4-thiadiazol-3-yl)thiourea to enhance potency and target selectivity. The thiadiazole-thiourea backbone offers multiple sites for chemical modification. buet.ac.bdresearchgate.netnih.govnih.gov Strategic structural alterations could lead to compounds with improved biological activity profiles.

Future synthetic strategies will likely focus on:

Substitution at the Thiadiazole Ring: Modifying or replacing the methyl group at the C5 position of the 1,2,4-thiadiazole (B1232254) ring with various alkyl or aryl groups can significantly influence the compound's interaction with biological targets. nih.gov

Modification of the Thiourea (B124793) Linker: Alterations to the thiourea moiety, such as N-substitution with diverse aromatic or heterocyclic rings, can modulate the compound's lipophilicity and hydrogen bonding capabilities, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Introduction of Diverse Functional Groups: Incorporating a range of electron-donating or electron-withdrawing groups onto aryl substituents can fine-tune the electronic properties of the molecule, potentially leading to enhanced target binding and efficacy. researchgate.net

Systematic synthesis and screening of a chemical library based on the this compound scaffold will be crucial for identifying lead compounds with superior performance for specific applications.

Exploration of New Biological Targets and Mechanisms

The thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. nih.gov The combination with a thiourea moiety further broadens the potential for biological interactions. nih.gov Future research should aim to explore novel biological targets for this compound and its analogues.

Promising areas for investigation include:

Enzyme Inhibition: Screening against various enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes like carbonic anhydrase, could uncover new therapeutic applications.

Antimicrobial Activity: Given the known antibacterial and antifungal properties of related compounds, a thorough investigation into the antimicrobial spectrum and mechanism of action against resistant pathogens is warranted. nih.gov

Agricultural Applications: Evaluating the efficacy of these compounds as potential herbicides, fungicides, or plant growth regulators could open new avenues in agriscience. docksci.comresearchgate.netnih.gov

Materials Science: The compound's structure suggests potential as a corrosion inhibitor, a field where thiadiazole derivatives have shown considerable promise. researchgate.netresearchgate.net

Elucidating the precise mechanisms of action through biochemical and cellular assays will be critical for translating these findings into practical applications.

Integration of Advanced Computational Methods for De Novo Design

Advanced computational tools are poised to revolutionize the design of novel this compound derivatives. In silico techniques can accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions. nanobioletters.com

Future computational research should involve:

Molecular Docking: To predict the binding modes and affinities of novel analogues with specific biological targets, guiding the selection of the most promising candidates for synthesis. nanobioletters.com

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features with biological activity, enabling the design of more potent compounds.